3,5-Diethylaniline
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Overview
Description
3,5-Diethylaniline is an organic compound with the molecular formula C10H15N. It is a derivative of aniline, where two ethyl groups are substituted at the 3 and 5 positions of the benzene ring. This compound is known for its applications in the synthesis of dyes and other industrial chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Diethylaniline can be synthesized through several methods. One common method involves the alkylation of aniline with ethyl halides in the presence of a base. The reaction typically proceeds as follows:
C6H5NH2+2C2H5X→C6H3(C2H5)2NH2+2HX
where (X) is a halogen such as chlorine or bromine .
Industrial Production Methods
In industrial settings, this compound is produced by catalytic hydrogenation of 3,5-diethyl nitrobenzene. This process involves the reduction of the nitro group to an amine group using hydrogen gas in the presence of a metal catalyst such as palladium or platinum .
Chemical Reactions Analysis
Types of Reactions
3,5-Diethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are commonly used.
Major Products Formed
Oxidation: 3,5-Diethyl nitrobenzene or 3,5-Diethyl nitrosobenzene.
Reduction: Secondary or tertiary amines.
Substitution: Various halogenated derivatives.
Scientific Research Applications
3,5-Diethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: It is used in the production of rubber chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3,5-Diethylaniline involves its interaction with various molecular targets and pathways. It can undergo metabolic activation to form reactive intermediates, which can interact with cellular macromolecules such as DNA, proteins, and lipids. These interactions can lead to various biological effects, including enzyme inhibition, mutagenesis, and cytotoxicity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylaniline: Similar in structure but with methyl groups instead of ethyl groups.
N,N-Diethylaniline: Another derivative of aniline with diethyl groups attached to the nitrogen atom.
Uniqueness
3,5-Diethylaniline is unique due to the specific positioning of the ethyl groups on the benzene ring, which imparts distinct chemical and physical properties compared to its analogs. This unique structure influences its reactivity and applications in various fields .
Properties
Molecular Formula |
C10H15N |
---|---|
Molecular Weight |
149.23 g/mol |
IUPAC Name |
3,5-diethylaniline |
InChI |
InChI=1S/C10H15N/c1-3-8-5-9(4-2)7-10(11)6-8/h5-7H,3-4,11H2,1-2H3 |
InChI Key |
OUEGWZIFRRGOGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)N)CC |
Origin of Product |
United States |
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